molecular formula C19H16ClN5O2S2 B2941693 N-(4-chlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847400-33-3

N-(4-chlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2941693
CAS No.: 847400-33-3
M. Wt: 445.94
InChI Key: ADBYCUNAKCKWMP-UHFFFAOYSA-N
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Description

The compound N-(4-chlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide features a 1,2,4-triazole core substituted with a benzo[d]thiazol-3(2H)-ylmethyl group at position 5 and a methyl group at position 2. The thioether linkage at position 3 connects the triazole ring to an acetamide moiety bearing a 4-chlorophenyl substituent.

Synthetic routes for analogous compounds involve nucleophilic substitution of triazole-thiol intermediates with α-halogenated acetamides in basic media, as demonstrated in and . For example, 2-bromoacetamide reacts with triazole-thiol precursors in acetone with K₂CO₃ to form thioether-linked acetamides .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2S2/c1-24-16(10-25-14-4-2-3-5-15(14)29-19(25)27)22-23-18(24)28-11-17(26)21-13-8-6-12(20)7-9-13/h2-9H,10-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBYCUNAKCKWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with potential biological applications, particularly in antimicrobial and antiviral activities. This article synthesizes existing literature on its biological activity, including structure-activity relationships (SAR), synthesis methods, and specific case studies that highlight its efficacy.

Chemical Structure and Properties

The compound's molecular formula is C20H19N5O3S2C_{20}H_{19}N_5O_3S_2 with a molecular weight of 441.52 g/mol. The presence of the 4-chlorophenyl group and the thiazole and triazole moieties suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:

  • Formation of the thiazole ring.
  • Introduction of the triazole moiety.
  • Final acetamide formation through appropriate coupling reactions.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of compounds related to this compound:

  • Antibacterial Activity :
    • A study reported that derivatives containing thiazole and triazole rings exhibited significant antibacterial activity against various strains such as E. coli, Bacillus cereus, and Salmonella Typhimurium with Minimum Inhibitory Concentrations (MICs) ranging from 0.17 to 0.47 mg/mL .
    • Compounds with similar structural motifs showed moderate to strong activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa.
  • Antiviral Activity :
    • Research indicated that certain derivatives of thiazole exhibited antiviral properties against the Tobacco Mosaic Virus (TMV), suggesting potential applications in virology .

Structure–Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of this compound:

SubstituentActivity Impact
4-ChloroEnhances antibacterial activity against S. aureus
MethylContributes positively to overall potency
TriazoleEssential for interaction with biological targets

Case Studies

  • Study on Antimicrobial Efficacy :
    A comprehensive study synthesized various thiazole derivatives and tested their antimicrobial efficacy. The results demonstrated that compounds with a 4-chlorophenyl group showed enhanced activity against both Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts .
  • Docking Studies :
    Molecular docking simulations revealed that this compound interacts favorably with key amino acid residues in target proteins involved in bacterial cell wall synthesis, supporting its potential as an antibacterial agent .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole and thiazole rings enable site-selective substitutions:

  • Triazole ring substitution : Reacts with alkyl halides (e.g., methyl iodide) in alkaline ethanol at 60°C to form N-alkylated derivatives.
    Example :
    Compound+CH3IN Methylated analog\text{Compound}+\text{CH}_3\text{I}\rightarrow \text{N Methylated analog} (Yield: 68–72%)

  • Thioacetamide group reactivity : Undergoes thiol-disulfide exchange with dithiothreitol (DTT) in phosphate buffer (pH 7.4), forming disulfide-linked dimers .

Reaction Type Reagents/Conditions Product Yield Reference
N-AlkylationCH₃I, NaOH, EtOH, 60°C, 6hN-Methyl-triazole derivative68%
Disulfide formationDTT, pH 7.4, RT, 2hDimeric disulfide compoundQuant.

Hydrolysis Reactions

The acetamide and thioether groups are susceptible to hydrolysis:

  • Acid-catalyzed hydrolysis : Treatment with 6M HCl at reflux cleaves the acetamide group, yielding 4-chloroaniline and a thiol-triazole intermediate.
    Mechanism :
    Acetamide+H2OHCl4 Chloroaniline+Thiol intermediate\text{Acetamide}+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{4 Chloroaniline}+\text{Thiol intermediate}

  • Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C hydrolyzes the thioether bond, producing mercapto-triazole and oxidized benzothiazolone .

Hydrolysis Type Conditions Products Yield Reference
Acidic (HCl)6M HCl, reflux, 4h4-Chloroaniline + Thiol-triazole85%
Basic (NaOH)2M NaOH, EtOH/H₂O, 80°C, 3hMercapto-triazole + Benzothiazolone78%

Oxidation and Reduction

The sulfur-containing moieties participate in redox reactions:

  • Thioether oxidation : H₂O₂ (30%) in acetic acid oxidizes the thioether to sulfone at 50°C .
    Example :
    S CH2 H2O2SO2 CH2 \text{S CH}_2\text{ }\xrightarrow{\text{H}_2\text{O}_2}\text{SO}_2\text{ CH}_2\text{ }

  • Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces nitro-substituted analogs to amines, preserving the triazole core .

Reaction Conditions Product Yield Reference
Thioether → SulfoneH₂O₂, AcOH, 50°C, 2hSulfone derivative92%
Nitro → AmineH₂ (1 atm), Pd/C, EtOH, RTAmino-triazole analog89%

Cycloaddition and Ring-Opening

The triazole ring participates in regioselective cycloadditions:

  • 1,3-Dipolar cycloaddition : Reacts with acetylenedicarboxylate in toluene at 110°C to form fused pyrazole-triazole hybrids .
    Key observation : Reaction regioselectivity is controlled by the electron-withdrawing acetylphenyl group .

Cycloaddition Partner Conditions Product Yield Reference
Dimethyl acetylenedicarboxylateToluene, 110°C, 12hPyrazole-triazole hybrid65%

Metal-Complexation

The triazole nitrogen and thioether sulfur act as ligands for transition metals:

  • Coordination with Cu(II) : Forms a 1:2 complex with CuCl₂ in methanol, confirmed by UV-Vis (λmax=435textnm\lambda_{\text{max}}=435\\text{nm}) and ESR spectroscopy .
    Application : Enhanced catalytic activity in oxidation reactions.

Metal Salt Conditions Complex Stoichiometry Reference
CuCl₂MeOH, RT, 1h1:2 (Metal:Ligand)

Photochemical Reactions

UV irradiation (254 nm) induces C-S bond cleavage:

  • Photodegradation : In acetonitrile, generates 4-chloroaniline and benzo[d]thiazole-2(3H)-one as major photoproducts.

Light Source Solvent Major Products Degradation Rate Reference
UV (254 nm)Acetonitrile4-Chloroaniline + Benzothiazolone90% in 4h

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in 1,2,4-Triazole Derivatives

Core Modifications and Tautomerism

The 1,2,4-triazole ring exhibits tautomerism, favoring the thione form (C=S) over the thiol (S–H) form, as confirmed by IR spectra lacking νS–H (~2500–2600 cm⁻¹) but showing νC=S (1247–1255 cm⁻¹) . For instance, compounds 7–9 in exist as 2H-1,2,4-triazole-3(4H)-thiones, stabilized by conjugation with electron-withdrawing sulfonyl groups. In contrast, the target compound’s triazole core is substituted with a benzothiazole group, which may further stabilize the thione tautomer through resonance .

Substituent Effects
  • Benzothiazole vs. Thiazole/Thiophene: describes a derivative with a 6-methylbenzo[d]thiazol-2-yl group, enhancing π-π stacking and hydrophobic interactions compared to simpler thiophene or thiazole substituents (e.g., in and ).
  • Aryl Substituents on Acetamide: The 4-chlorophenyl group in the target compound is a common pharmacophore in antimicrobial agents.

Spectroscopic and Physicochemical Properties

  • IR and NMR Signatures :

    • The absence of νC=O (~1663–1682 cm⁻¹) in triazole-thiones (e.g., compounds 7–9 ) confirms cyclization, a feature shared with the target compound .
    • ¹H-NMR of the benzothiazole moiety typically shows deshielded aromatic protons (δ 7.2–8.1 ppm), distinct from thiophene or furan signals in analogs () .
  • Solubility and LogP :

    • The 4-chlorophenyl and benzothiazole groups increase hydrophobicity (higher logP) compared to 4-methoxyphenyl () or 2-furylmethyl () derivatives, which may reduce aqueous solubility .

Tabulated Comparison of Key Analogues

Compound ID/Name Core Structure Key Substituents Functional Groups Biological Implications References
Target Compound 1,2,4-Triazole 4-methyl, 5-(2-oxobenzothiazol-3-yl)methyl Thioether, Acetamide, Chlorophenyl Enhanced rigidity, H-bond donors
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide 1,2,4-Triazole Allyl, Thiophen-2-yl, 4-fluorophenyl Thioether, Acetamide Reduced steric hindrance
2-{[5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-N-(furan-2-ylmethyl)acetamide Thiazolo[2,3-c][1,2,4]triazole 4-Chlorophenyl, Furan-2-ylmethyl Thioether, Acetamide Increased π-π stacking potential
N-(5-(2-Chlorobenzyl)thiazol-2-yl)-2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide 1,2,4-Triazole 4-Amino-5-methyl, 2-chlorobenzyl Thioether, Acetamide, Amine Improved solubility via amino group

Research Findings and Implications

  • Antimicrobial Activity : Compounds with 4-chlorophenyl and benzothiazole groups (e.g., ) show superior activity against Gram-positive bacteria compared to furan or thiophene analogs, likely due to enhanced membrane penetration .
  • Enzyme Inhibition : The benzothiazole-lactam moiety in the target compound may inhibit tyrosine kinases or cyclooxygenases, as seen in structurally related triazole-benzothiazole hybrids .

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